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Compound of Interest

Compound Name: Anti-MRSA agent 6

Cat. No.: B12398851 Get Quote

Disclaimer: Detailed information regarding the specific "Anti-MRSA agent 6" and its 21

analogs, as described in the publication by Puskullu MO, et al. (Bioorg Chem. 2020

Aug;101:104014), could not be fully accessed. The following guide provides a comprehensive

overview of the structure-activity relationships (SAR) of the broader class of quinoline-based

anti-MRSA agents, drawing from a range of publicly available scientific literature. "Anti-MRSA
agent 6" (compound 3q6) from the aforementioned study, a quinoline-3-carbaldehyde

hydrazone derivative, showed promising activity with a Minimum Inhibitory Concentration (MIC)

of 16 µg/mL against MRSA.[1]

This guide is intended for researchers, scientists, and drug development professionals

interested in the discovery and development of novel antibiotics to combat Methicillin-resistant

Staphylococcus aureus (MRSA).

Introduction to Quinoline-Based Anti-MRSA Agents
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many

approved drugs. Its derivatives have demonstrated a wide spectrum of biological activities,

including potent antibacterial effects against MRSA. The emergence of multi-drug resistant

strains of S. aureus necessitates the development of new chemical entities, and quinoline

derivatives represent a promising avenue of research. Their mechanism of action often

involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase

IV, which are crucial for DNA replication and repair.
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Quantitative Data Summary
The anti-MRSA activity of various quinoline-based analogs is typically quantified by their

Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values for

representative series of quinoline derivatives against MRSA and other bacterial strains.

Table 1: Anti-MRSA Activity of Quinoline-3-Carbaldehyde Hydrazone Derivatives

Compound ID
R-group
Substitution

MIC (µg/mL)
against MRSA

Reference

3q5 Unspecified 16 [1]

3q6 ("Anti-MRSA

agent 6")
Unspecified 16 [1]

Series 18 average Various aryl/heteroaryl 6.25 - 100 [2]

Table 2: Anti-MRSA Activity of Other Quinoline Derivatives

Compound Class
Representative
Compound(s)

MIC (µg/mL)
against MRSA

Reference

2-aminoquinazolin-

4(3H)-one derivatives
6y 0.02 (JE2 strain) [3]

2-aminoquinazolin-

4(3H)-one derivatives
6l 0.6 (JE2 strain) [3]

5-chloro-quinoline-8-ol

derivatives
5d 4-16 [4]

Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of

substituents on the quinoline ring system.

Core Scaffold Modifications
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The fundamental quinoline ring is essential for activity. Modifications at various positions dictate

the potency and spectrum of antibacterial action. For many quinoline-based agents, the

nitrogen at position 1 is crucial for interaction with the target enzyme, potentially forming

hydrogen bonds.[1]

Substitutions on the Quinoline Ring
Position 3: The presence of a carbaldehyde hydrazone moiety at this position has been

shown to be critical for the anti-MRSA activity of the compounds studied by Puskullu et al.[1]

The nature of the substituent on the hydrazone nitrogen can significantly modulate the

activity.

Position 4: In 4-aminoquinoline derivatives, the amino group is a key pharmacophoric

feature.

Position 5, 7, and 8: Halogen substitutions, particularly chlorine, at these positions have

been shown to influence antibacterial potency. For instance, in a series of 2-

(amino)quinazolin-4(3H)-one derivatives, a 7-chloro substituent was found in the most potent

compounds.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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